Sodium N-dodecanoyl-L-valinate
Overview
Description
Sodium N-dodecanoyl-L-valinate is a chiral surfactant derived from the amino acid valine. It is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is used in various applications, including as a surfactant in micellar electrokinetic chromatography and as a low-molecular-weight organogelator .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium N-dodecanoyl-L-valinate can be synthesized by reacting N-dodecanoyl-L-valine with sodium hydroxide. The reaction typically involves dissolving N-dodecanoyl-L-valine in an appropriate solvent, such as ethanol, and then adding an equivalent amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium N-dodecanoyl-L-valinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives
Scientific Research Applications
Sodium N-dodecanoyl-L-valinate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in micellar electrokinetic chromatography for the separation of chiral compounds.
Biology: Employed in the study of protein-ligand interactions and membrane protein behavior.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of sodium N-dodecanoyl-L-valinate involves its ability to self-assemble into micelles or organogels. These structures can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with molecular targets through hydrophobic and electrostatic interactions, facilitating the delivery of active ingredients in pharmaceutical and cosmetic formulations .
Comparison with Similar Compounds
- Sodium N-dodecanoyl-L-leucinate
- Sodium N-dodecanoyl-L-phenylalaninate
- Sodium N-dodecanoyl-L-prolinate
Comparison: Sodium N-dodecanoyl-L-valinate is unique due to its specific amino acid derivative, valine, which imparts distinct chiral properties and amphiphilic behavior. Compared to similar compounds, it may exhibit different micellar and organogelation properties, making it suitable for specific applications in chiral separations and drug delivery .
Properties
IUPAC Name |
sodium;(2S)-2-(dodecanoylamino)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21;/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21);/q;+1/p-1/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWBTMYWRIIMEJ-NTISSMGPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191302 | |
Record name | N-Dodecanoyl valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37869-33-3 | |
Record name | N-Dodecanoyl valinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037869333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecanoyl valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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